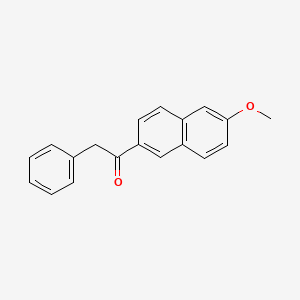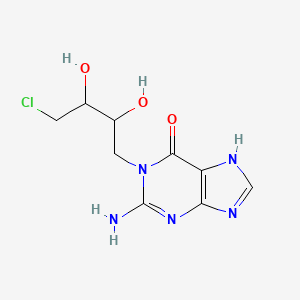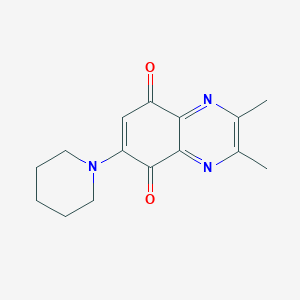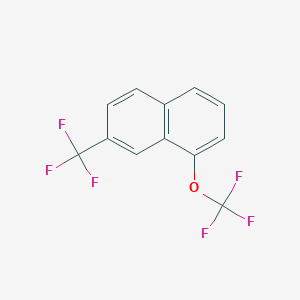![molecular formula C14H17NO5 B11847636 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid is a synthetic organic compound that features an oxetane ring, a benzyloxycarbonyl-protected amino group, and an acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde. This reaction yields the desired compound with the α-carboxyl group protected from reaction with electrophilic reagents, while the second carboxyl group remains free for further functionalization . The reaction conditions often include the use of pentafluorophenyl esters and dimethyl aspartate, followed by alkaline hydrolysis to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.
化学反応の分析
Types of Reactions
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce the free amine .
科学的研究の応用
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid has several scientific research applications, including:
作用機序
The mechanism of action of 2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid involves its role as a protected intermediate in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective functionalization of other parts of the molecule. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .
類似化合物との比較
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid derivatives: These compounds also feature a protected amino group and are used in the synthesis of β-branched peptides.
Azetidine and oxetane amino acid derivatives: These compounds contain similar four-membered ring structures and are used in various synthetic applications.
Uniqueness
2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid is unique due to its specific combination of an oxetane ring and a benzyloxycarbonyl-protected amino group. This structure provides distinct reactivity and selectivity in organic synthesis, making it a valuable intermediate for the preparation of complex molecules .
特性
分子式 |
C14H17NO5 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
2-[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]acetic acid |
InChI |
InChI=1S/C14H17NO5/c16-12(17)6-14(9-19-10-14)8-15-13(18)20-7-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H,16,17) |
InChIキー |
JGJJCACNHNFGCO-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)(CC(=O)O)CNC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847579.png)



![2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11847595.png)


![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)

![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)

![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)

